1-Benzylaziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylaziridine-2-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Benzylaziridine-2-carboxamide typically involves the reaction of benzylamine with aziridine-2-carboxylic acid derivatives. One common method includes the use of tosyl chloride as a reagent to facilitate the formation of the aziridine ring . The reaction conditions often involve the use of solvents like chloroform and water, with potassium carbonate as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Benzylaziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are facilitated by nucleophiles such as amines and thiols, leading to the formation of open-ring products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: Substitution at the nitrogen or carbon atoms of the aziridine ring can be achieved using appropriate reagents.
Common reagents used in these reactions include tosyl chloride, benzylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzylaziridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an immunomodulatory anticancer agent.
Polymer Science: It serves as a building block for the synthesis of polyamines through ring-opening polymerization.
Biological Studies: The compound’s interactions with proteins and enzymes make it a valuable tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Benzylaziridine-2-carboxamide involves its high reactivity towards nucleophiles, leading to ring-opening reactions. This reactivity is attributed to the strain energy of the aziridine ring . The compound selectively alkylates thiol groups on the surface proteins of cancer cells, which may contribute to its anticancer properties .
Comparison with Similar Compounds
1-Benzylaziridine-2-carboxamide can be compared with other aziridine derivatives such as aziridine-2-carboxamide and N-tosylaziridines.
Similar compounds include:
Aziridine-2-carboxamide: Known for its low toxicity and immunomodulatory properties.
N-tosylaziridines: Used in various nucleophilic ring-opening reactions.
Properties
CAS No. |
35216-54-7 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-benzylaziridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-7-12(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,13) |
InChI Key |
OBOFDUNTFQIVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.